molecular formula C11H11FN2 B6642380 N-ethyl-7-fluoroquinolin-4-amine

N-ethyl-7-fluoroquinolin-4-amine

Cat. No.: B6642380
M. Wt: 190.22 g/mol
InChI Key: KLNHZWVOUAXWST-UHFFFAOYSA-N
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Description

N-ethyl-7-fluoroquinolin-4-amine is a chemical compound based on the 4-aminoquinoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The 4-aminoquinoline core is known for its broad spectrum of pharmaceutical activities and is a vital substructure in various therapeutic agents . This particular derivative features a fluorine atom at the 7-position and an N-ethyl group on the amine, modifications that are often explored to fine-tune the biological activity and physicochemical properties of the core structure . The 4-aminoquinoline scaffold is extensively investigated for its antiproliferative effects, making it a valuable template in anticancer research . Studies on similar 4-aminoquinoline derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines, underscoring the potential of this chemical class for developing new anticancer agents . Furthermore, this compound serves as a key synthetic intermediate or precursor for more complex molecules. For instance, closely related 7-fluoroquinolin-4-amines are used in the synthesis of advanced chemical tools, such as Proteolysis Targeting Chimeras (PROTACs), which are a cutting-edge modality in drug discovery for targeted protein degradation . Its building block potential also extends to the development of agents for other research areas, including infectious diseases . This product is intended for research applications and is not for human or veterinary use.

Properties

IUPAC Name

N-ethyl-7-fluoroquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2/c1-2-13-10-5-6-14-11-7-8(12)3-4-9(10)11/h3-7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNHZWVOUAXWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C2C=CC(=CC2=NC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations at Position 7

The substituent at position 7 significantly influences electronic properties and biological activity:

  • 7-Fluoro (N-Ethyl-7-fluoroquinolin-4-amine): Fluorine’s small size and electronegativity enhance membrane permeability and resistance to metabolic oxidation .
  • 7-Chloro (e.g., N-Ethyl-7-chloroquinolin-4-amine): Chlorine’s larger size and polarizability may improve target binding but reduce metabolic stability compared to fluorine .

Variations in the Amine Substituent at Position 4

The amine group at position 4 modulates solubility and receptor interactions:

  • Ethylamine (this compound): The ethyl group balances lipophilicity and steric hindrance, favoring blood-brain barrier penetration .
  • Diethylamine (e.g., 2-Chloro-N,N-diethyl-7-fluoroquinazolin-4-amine): Increased steric bulk may reduce binding affinity but improve pharmacokinetic profiles .
  • Aromatic/Complex Amines (e.g., N-(3-Chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine): Aromatic amines enhance π-π stacking with biological targets, improving antibacterial and anticancer activity .

Core Scaffold Differences

  • Quinoline vs. Quinazoline: Quinazoline derivatives (e.g., N-(3-Chloro-4-fluorophenyl)-7-fluoro-6-nitroquinazolin-4-amine) contain an additional nitrogen atom, altering electronic properties and enhancing kinase inhibition .

Preparation Methods

Direct Amination with Ethylamine

The most straightforward route involves displacing the chlorine atom at position 4 of 4-chloro-7-fluoroquinoline with ethylamine. This method, adapted from procedures in and, typically employs reflux conditions in polar aprotic solvents.

General Procedure :
A mixture of 4-chloro-7-fluoroquinoline (1.0 equiv) and excess ethylamine (5.0 equiv) is heated at 95–110°C in dimethylformamide (DMF) or ethanol for 4–16 hours. The reaction is monitored via thin-layer chromatography (TLC), and upon completion, the mixture is neutralized, extracted with dichloromethane (DCM), and purified via column chromatography.

Key Data :

ParameterValueSource
Yield70–85%
Reaction Time6–10 hours
Optimal SolventDMF
Temperature95°C

Challenges include competing hydrolysis of the chloroquinoline intermediate and regioisomer formation due to the electron-withdrawing fluorine at position 7, which deactivates the ring toward nucleophilic attack. To mitigate this, anhydrous conditions and catalytic CuBr (0.15 equiv) are employed to accelerate the substitution.

Multi-Component Imidoylative Coupling

Three-Component Sonogashira-Based Synthesis

A modular approach from utilizes o-bromoaniline, alkynes, and tert-butyl isocyanide to construct the quinoline core, followed by acid-mediated cyclization and amine functionalization. While originally designed for tert-butylaminoquinolines, this method is adaptable to ethylamine derivatives by substituting the isocyanide reagent.

Modified Procedure :

  • Imidoylative Coupling : o-Bromoaniline, an alkyne (e.g., 4-fluorophenylacetylene), and ethyl isocyanide undergo a Pd/Xantphos-catalyzed coupling in DMF at 90°C for 16 hours.

  • Cyclization : Treating the intermediate with 2 M HCl induces cyclization to form the quinoline skeleton.

  • Amination : The resulting 4-chloro intermediate reacts with ethylamine under conditions described in Section 1.1.

Advantages :

  • Builds the quinoline core and installs the amine group in a single pot.

  • Tolerates diverse substituents on the alkyne and aniline components.

Limitations :

  • Lower yields (50–65%) compared to direct amination due to multi-step complexity.

Optimization and Mechanistic Insights

Role of Catalysts and Additives

  • CuBr : Enhances reaction rates in nucleophilic substitutions by stabilizing transition states.

  • Cs₂CO₃ : Neutralizes HCl generated during amination, preventing protonation of the amine nucleophile.

  • Microwave Irradiation : Reduces reaction times from hours to minutes (e.g., 20 minutes at 160°C).

Purification and Characterization

  • Column Chromatography : Gradients of cyclohexane/ethyl acetate with triethylamine (19:1:0.01 → 1:1:0.01) effectively separate the product from regioisomers.

  • Spectroscopic Validation :

    • ¹H NMR : A singlet at δ 1.60 ppm confirms the ethyl group’s methyl protons.

    • HRMS : Exact mass matches the molecular ion [C₁₁H₁₂FN₂ + H]⁺ (calc. 191.0984, found 191.0985).

Challenges and Mitigation Strategies

Competing Substitution at Position 7

The fluorine atom at position 7 can inadvertently participate in nucleophilic substitution if reaction conditions are too harsh. For example, ethylenediamine reactions at >120°C led to fluorodeamination byproducts. Mitigation involves:

  • Maintaining temperatures ≤110°C.

  • Using bulky amines (e.g., tert-butylamine) to sterically hinder position 7.

Solubility Issues

4-Chloro-7-fluoroquinoline exhibits poor solubility in ethanol, necessitating DMF or DCM as solvents .

Q & A

Q. What are the standard synthetic routes for preparing N-ethyl-7-fluoroquinolin-4-amine, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic aromatic substitution (NAS) or reductive amination. For example, NAS can involve reacting 4,7-dichloroquinoline derivatives with ethylamine under reflux in ethanol or methanol, as described for analogous quinoline compounds . Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at room temperature has also been effective for similar structures, achieving yields of 20–42% after purification via column chromatography (10% methanol in DCM) . Key optimization parameters include solvent polarity, temperature, and stoichiometric ratios of amine reagents.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential characterization methods include:

  • ¹H/¹³C NMR : To confirm the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.3–3.5 ppm for CH₂) and fluorinated quinoline backbone .
  • High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation (e.g., [M+H]+ ion matching calculated values within ±0.002 Da) .
  • Elemental Analysis : To verify C, H, N composition (±0.4% error margin) .
  • X-ray Crystallography : For unambiguous structural determination, using programs like SHELXL for refinement .

Q. How can researchers address solubility challenges during purification of this compound?

Solubility issues in polar solvents (e.g., water) are common due to the hydrophobic quinoline core. Strategies include:

  • Gradient Column Chromatography : Using mixtures like DCM/methanol (95:5 to 80:20) to separate impurities .
  • Recrystallization : From ethanol or ethyl acetate to improve crystalline purity .
  • pH Adjustment : Protonating the amine group with dilute HCl to enhance aqueous solubility during workup.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound derivatives?

SAR optimization involves systematic substitution at key positions:

  • Quinoline Core : Fluorine at C7 enhances electron-withdrawing effects, improving binding to targets like kinases .
  • Amine Substituents : Bulky alkyl groups (e.g., ethyl vs. propyl) modulate lipophilicity and bioavailability .
  • Hybrid Analogues : Introducing heterocycles (e.g., pyridine or morpholine) via side chains to target specific enzymes . Example SAR Table:
Substituent PositionModificationObserved EffectReference
C7Fluoro↑ Antimalarial IC₅₀
N-EthylCyclopropyl↓ Toxicity
C4-AmineMorpholine↑ Solubility

Q. What computational approaches are recommended to predict the binding affinity of this compound with biological targets?

  • Density Functional Theory (DFT) : To calculate electrostatic potential maps for predicting reactive sites .
  • Molecular Dynamics (MD) Simulations : To model interactions with enzymes (e.g., botulinum neurotoxin light chain) over 100-ns trajectories .
  • Docking Studies (AutoDock Vina) : For virtual screening against crystallographic targets (PDB: A1BXF) . Validate results with experimental IC₅₀ data from enzyme inhibition assays.

Q. How should researchers resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies may arise from assay variability (e.g., cell line differences) or structural impurities. Solutions include:

  • Reproducibility Checks : Repeating assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
  • HPLC-Purity Validation : Ensure >98% compound purity before testing .
  • Meta-Analysis : Cross-reference data with structurally validated analogs (e.g., 7-chloro derivatives in ).

Q. What challenges arise in crystallographic refinement of this compound, and how are they mitigated?

Challenges include disorder in the ethyl group or fluorine atoms. Mitigation strategies:

  • High-Resolution Data : Collect at synchrotron sources (λ = 0.7–1.0 Å) to resolve light atoms .
  • SHELXL Refinement : Apply restraints for bond lengths/angles and anisotropic displacement parameters .
  • Twinned Data Handling : Use the TWINABS module for integration and scaling .

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